molecular formula C10H7NO4 B8643563 2-methyl-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid CAS No. 67081-71-4

2-methyl-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid

Cat. No. B8643563
CAS RN: 67081-71-4
M. Wt: 205.17 g/mol
InChI Key: SXGDKPZZZMOLHX-UHFFFAOYSA-N
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Patent
US08710044B2

Procedure details

2-Aminoisophthalic acid (50.0 g; 276.0 mmol) and Ac2O (250.0 ml; 5.00 V) were combined and heated to 140° C. for 4 h. The reaction mixture was cooled to room temperature and distilled under high vacuum on the rotary evaporator. The remaining AcOH was removed by azeotropic distillation with toluene. The residue was slurried with ethyl ether, filtered, and the solid was dried under vacuum to provide the desired intermediate (50.3 g, 89% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][C:15](OC(C)=O)=O>>[CH3:14][C:15]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([OH:13])=[O:12])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The remaining AcOH was removed by azeotropic distillation with toluene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C(O1)=O)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.